molecular formula C17H17Br2NS B215044 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine

2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine

Cat. No. B215044
M. Wt: 427.2 g/mol
InChI Key: KDISLHMKOUEMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine, also known as MBPT, is a chemical compound that belongs to the phenothiazine family. It is a synthetic derivative of phenothiazine and has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species (ROS) and by scavenging free radicals. It has also been found to possess anti-inflammatory properties and to modulate the activity of various enzymes and receptors.
Biochemical and Physiological Effects:
2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine has been shown to have a range of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and modulate the activity of various enzymes and receptors. It has also been found to possess antitumor and antiviral properties.

Advantages and Limitations for Lab Experiments

2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine, including its use as a fluorescent probe for imaging applications, its potential as an antioxidant and radical scavenger in the treatment of various diseases, and its potential as a modulator of enzyme and receptor activity. Further research is needed to fully understand its properties and potential applications.
In conclusion, 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine is a synthetic derivative of phenothiazine that has been extensively used in scientific research for its unique properties and potential applications. Its mechanism of action is not fully understood, but it has been found to possess a range of interesting properties, including its ability to act as a fluorescent probe, an antioxidant, and a radical scavenger. 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine has several advantages for use in laboratory experiments, but it also has limitations, such as its potential toxicity. There are several potential future directions for research on 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine, including its use in imaging applications, its potential as a treatment for various diseases, and its potential as a modulator of enzyme and receptor activity.

Synthesis Methods

The synthesis of 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine involves the reaction between 2-bromoethylamine hydrobromide and 10-methylphenothiazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine by the addition of hydrogen bromide.

Scientific Research Applications

2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine has been extensively used in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. It has been found to possess a range of interesting properties, such as its ability to act as a fluorescent probe, an antioxidant, and a radical scavenger.

properties

Product Name

2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine

Molecular Formula

C17H17Br2NS

Molecular Weight

427.2 g/mol

IUPAC Name

2,7-bis(2-bromoethyl)-10-methylphenothiazine

InChI

InChI=1S/C17H17Br2NS/c1-20-14-4-2-13(7-9-19)11-17(14)21-16-5-3-12(6-8-18)10-15(16)20/h2-5,10-11H,6-9H2,1H3

InChI Key

KDISLHMKOUEMAG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)CCBr)SC3=C1C=C(C=C3)CCBr

Canonical SMILES

CN1C2=C(C=C(C=C2)CCBr)SC3=C1C=C(C=C3)CCBr

Origin of Product

United States

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